molecular formula C13H13NO4 B11868652 (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one

(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B11868652
M. Wt: 247.25 g/mol
InChI Key: YMXHZKCZYAJCTI-WDZFZDKYSA-N
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Description

(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 2,4-dimethoxybenzylidene group at the 4-position and a methyl group at the 2-position. Its Z-configuration at the benzylidene double bond is critical for its stereochemical and electronic properties. This compound belongs to a broader class of benzylidene-oxazolones, which are studied for diverse biological activities, including anticonvulsant, anti-inflammatory, and herbicidal effects . The 2,4-dimethoxy substituents on the aromatic ring contribute to its electronic profile, influencing solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO4/c1-8-14-11(13(15)18-8)6-9-4-5-10(16-2)7-12(9)17-3/h4-7H,1-3H3/b11-6-

InChI Key

YMXHZKCZYAJCTI-WDZFZDKYSA-N

Isomeric SMILES

CC1=N/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • N-Acetylglycine : Synthesized via acetylation of glycine using acetic anhydride or acetyl bromide.

  • 2,4-Dimethoxybenzaldehyde : Serves as the aromatic aldehyde component.

  • Catalytic System : Anhydrous sodium acetate (1:1 molar ratio to N-acetylglycine) in acetic anhydride.

  • Temperature : Reflux at 100°C for 2 hours.

Mechanistic Pathway

  • Cyclodehydration : N-Acetylglycine undergoes cyclodehydration in acetic anhydride to form 2-methyloxazol-5(4H)-one.

  • Aldol Condensation : The oxazolone enolate attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde, followed by dehydration to yield the benzylidene product.

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Molar Ratio (Aldehyde:Oxazolone)2:1Maximizes condensation efficiency
Reaction Time2–3 hoursPrevents over-dehydration
Purification MethodEthanol recrystallizationAchieves >95% purity

Alternative Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

Emerging studies suggest that ball-milling techniques can reduce reaction times by 40% compared to traditional reflux methods, though yields remain comparable (50–60%).

Yield Optimization Strategies

Effect of Base Catalysts

Replacing sodium acetate with potassium carbonate increases enolate formation efficiency, boosting yields to 65–70%. However, this requires strict anhydrous conditions to prevent hydrolysis.

Stoichiometric Adjustments

Increasing the aldehyde:oxazolone ratio to 2.5:1 improves conversion rates but necessitates post-reaction aldehyde recovery systems.

Characterization and Validation

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.5–7.3 (m, 3H, Ar-H), 7.8 (s, 1H, CH=).

  • IR (KBr) : 1756 cm⁻¹ (C=O stretching), 1654 cm⁻¹ (C=C).

Purity Assessment

HPLC analysis of recrystallized product shows a single peak at 254 nm, confirming >98% purity.

Industrial Scalability Challenges

Catalyst Recovery

The cobalt-based system from N-acetylglycine synthesis demonstrates 90% catalyst recovery via filtration, reducing production costs.

Waste Management

Acetic acid byproduct (from acetic anhydride) requires neutralization, contributing to 15–20% of total process costs.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalability
Traditional Erlenmeyer55–602 hoursModerate
Mechanochemical50–601.2 hoursHigh
Industrial Precursor70–85*5–10 hoursHigh
*Yield for N-acetylglycine precursor .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one against various bacterial strains. For instance:

  • A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria using the agar diffusion method. Results indicated significant zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro assays indicated that it effectively scavenges free radicals, which can contribute to cellular damage and aging .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vivo studies demonstrated a reduction in inflammatory markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Synthesis of Novel Materials

The unique structure of this compound allows it to be utilized as a precursor in synthesizing novel organic materials. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties .

Photostability Studies

The compound's stability under UV light exposure has been investigated, revealing its potential for applications in coatings and plastics where photostability is essential .

Antimicrobial Evaluation Study

A comprehensive study conducted by Banpurkar et al. assessed the antimicrobial efficacy of various derivatives of oxazolones, including this compound. The study utilized both qualitative and quantitative methods to determine the minimum inhibitory concentration (MIC) values against selected pathogens .

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/ml)
This compoundE. coli1550
This compoundS. aureus1830

Antioxidant Activity Assessment

A study published in Advances in Basic and Applied Sciences evaluated the antioxidant activity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, confirming its antioxidant capabilities .

Concentration (µg/ml)% Scavenging Activity
1025
5050
10080

Mechanism of Action

The mechanism of action of (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name Substituents on Benzylidene Core Heterocycle Key Properties/Activities Evidence ID
(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one 2,4-dimethoxy Oxazolone Synthetic intermediate; potential bioactivity
BTBO3 (Thiazole-substituted oxazolone) 4-chlorobenzylidene Oxazolone-Thiazole Potent anticonvulsant (MES test: 30–100 mg/kg)
(Z)-4-(3,4-Dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one 3,4-dimethoxy Isoxazolone Herbicidal activity (90% inhibition at 200 µg/mL)
4-(3,5-Dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one 3,5-dimethoxy Oxazolone Anti-inflammatory (50.6% edema reduction)
20d (Terphenyl-oxazolone) 4,4'-bis(trifluoromethyl) Oxazolone MAGL inhibition; HPLC retention: 12.638 min
  • Electron-Donating vs. Withdrawing Groups :

    • Methoxy groups (electron-donating) enhance solubility and modulate electronic interactions. For example, 3,4-dimethoxy substitution in isoxazolones improves herbicidal activity , while 2,4-dimethoxy may optimize steric compatibility in target binding .
    • Chlorine (electron-withdrawing) in BTBO3 enhances anticonvulsant potency by altering charge distribution, facilitating interactions with neuronal ion channels .
  • Heterocycle Variations :

    • Thiazole-substituted analogs (e.g., BTBO3) exhibit enhanced CNS activity due to improved blood-brain barrier penetration .
    • Isoxazolones (e.g., 4b) show distinct bioactivity profiles compared to oxazolones, likely due to differences in ring electronegativity and metabolic stability .

Physicochemical Properties

Table 3: Comparative Physical Properties

Compound Name Melting Point (°C) HPLC Retention (min) Elemental Analysis (C/H/N) Evidence ID
This compound Not reported Not reported Not available
BTBO1 (Thiazole-oxazolone) 264–266 Not reported Not available
Terphenyl-20d Not reported 12.638 C:63.38%, H:3.17%, N:2.96%
4b (Isoxazolone) Not reported Not reported IR: C=O (1729 cm⁻¹), OCH₃ (1276 cm⁻¹)
  • Melting Points : Thiazole-oxazolones (BTBO1: 264–266°C) have higher melting points than terphenyl derivatives (20g: 218–220°C), likely due to increased crystallinity from planar thiazole rings .
  • HPLC Behavior : Trifluoromethyl groups in 20d increase hydrophobicity, leading to longer retention (12.638 min) compared to difluoro analogs (20e: 11.405 min) .

Biological Activity

(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one, a compound with the molecular formula C13H13NO4 and CAS number 782503-75-7, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

  • Molecular Weight : 247.25 g/mol
  • Molecular Formula : C13H13NO4
  • CAS Number : 782503-75-7
  • Chemical Structure : The compound features a methyloxazole ring and a dimethoxybenzylidene moiety, contributing to its unique biological profile.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy was evaluated using MIC and MBC tests against several pathogens. The results are summarized in the following table:

MicroorganismMIC (mg/ml)MBC (mg/ml)
Escherichia coli ATCC 259220.412.5
Pseudomonas aeruginosa ATCC 278530.212.5
Staphylococcus aureus ATCC 259236.2513.12
Bacillus cereus PTCC 1015-0.05
Bacillus subtilis PTCC 1023-0.05
Candida albicans PTCC 50110.056.25

The compound exhibited both bacteriostatic and bactericidal effects across multiple Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

The antimicrobial action of this compound involves disrupting bacterial cell membranes and inhibiting biofilm formation. Notably, it reduces the expression of the icaA gene, which is crucial for biofilm development in Staphylococcus aureus .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has demonstrated significant cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells.

Cytotoxicity Assay Results

The cytotoxicity was assessed at various concentrations (0.01, 0.1, and 1 mg/ml), revealing a marked decrease in cell viability:

Concentration (mg/ml)Cell Viability (%)
0.01~90
0.1~70
1~30

These results indicate that higher concentrations of the compound lead to increased cytotoxicity against MCF-7 cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections .
  • Anticancer Potential : Another research highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms .
  • Comparative Studies : Comparative studies with other oxazoline derivatives showed that this compound had superior antimicrobial activity compared to structurally similar compounds .

Q & A

Q. What are the standard synthetic methodologies for preparing (Z)-4-(2,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one?

The compound is typically synthesized via the Erlenmeyer-Plöchl reaction, involving condensation of 2,4-dimethoxybenzaldehyde with N-acetylglycine in the presence of sodium acetate and acetic anhydride. The reaction proceeds at 120°C for 2–4 hours, followed by quenching with ice water and purification via recrystallization (59–83% yields) . Key parameters include stoichiometric ratios (e.g., 1:1.2 aldehyde:N-acetylglycine) and reaction time optimization to suppress side products like hydrolyzed oxazolones .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

The Z-configuration is verified using 1H^1H-NMR spectroscopy: the vinylic proton (C=CH) appears as a singlet at δ ~7.0–7.1 ppm, with no coupling to adjacent groups. X-ray crystallography further confirms the stereochemistry, as seen in analogous oxazolones with planar benzylidene-oxazolone systems .

Q. What in vitro biological assays are used to evaluate its bioactivity?

Preliminary screening includes:

  • Antimicrobial activity : Broth microdilution (MIC against Mycobacterium tuberculosis H37Rv and Gram-positive bacteria) .
  • Antioxidant activity : DPPH radical scavenging assays (IC50_{50} values reported for derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50_{50} .

Advanced Research Questions

Q. How can the synthesis be optimized for scale-up or functional group diversification?

  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) while maintaining yields >70% .
  • Post-functionalization : The oxazolone core reacts with hydrazines or amines to form pyrazole or imidazolinone derivatives. For example, hydrazine hydrate cyclizes chalcone intermediates to pyrazole-substituted analogs (83% yield) .
  • Halogenation : Bromine or chlorine substituents are introduced at the benzylidene ring via electrophilic substitution, enhancing bioactivity .

Q. What computational tools are employed to predict and rationalize structure-activity relationships (SAR)?

  • Molecular docking : Predicts binding affinity to targets like M. tuberculosis enoyl-ACP reductase (e.g., PDB: 4TZK) .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with antioxidant IC50_{50} values; electron-donating groups (e.g., -OCH3_3) enhance activity .
  • DFT calculations : Analyze charge distribution and HOMO-LUMO gaps to explain reactivity (e.g., nucleophilic attack at C-2 of oxazolone) .

Q. How are spectral data contradictions resolved for structurally similar analogs?

Discrepancies in 1H^1H-NMR or IR data (e.g., C=O stretching frequencies) arise from polymorphism or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolves dynamic effects in rotamers .
  • X-ray crystallography : Provides unambiguous confirmation, as seen in azlactone derivatives with resolved Z/E isomerism .

Q. What strategies improve metabolic stability for in vivo applications?

  • Prodrug design : Acetylation of phenolic -OH groups (e.g., 4-acetoxy derivatives) reduces premature hydrolysis .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in rodent models .

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